molecular formula C25H27N3O2 B5820702 N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No. B5820702
M. Wt: 401.5 g/mol
InChI Key: HYFQULABIWLJIC-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, also known as BMB-4, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. In recent years, there has been a growing interest in the development of small molecule inhibitors as a means of targeting specific pathways involved in cancer development and progression. BMB-4 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.

Mechanism of Action

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine works by binding to the SH2 domain of STAT3, which prevents STAT3 from binding to its target genes and activating their transcription. This leads to a decrease in the expression of genes involved in cancer cell proliferation and survival, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been shown to have a number of biochemical and physiological effects in preclinical studies. Specifically, it has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit cancer cell migration and invasion. In addition, N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been shown to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.

Advantages and Limitations for Lab Experiments

One advantage of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its specificity for STAT3, which makes it a potentially effective therapeutic agent for cancers that are driven by STAT3 activity. However, one limitation of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is its relatively low potency, which may limit its effectiveness in clinical settings. In addition, further studies are needed to determine the optimal dosage and treatment regimen for N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine.

Future Directions

There are several potential future directions for research on N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine. One area of interest is the development of more potent inhibitors of STAT3 activity, which may be more effective in clinical settings. In addition, further studies are needed to determine the optimal treatment regimen for N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine, including its potential use in combination with other therapeutic agents. Finally, studies are needed to determine the safety and efficacy of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine in clinical trials, which will be necessary before it can be approved for use in cancer patients.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine is a multistep process that involves several chemical reactions. The first step involves the synthesis of 4-(benzyloxy)benzaldehyde, which is then reacted with 4-aminopiperazine to form the intermediate N-(4-(benzyloxy)benzylidene)-4-(2-methoxyphenyl)-1-piperazine. This intermediate is then deprotected to yield the final product, N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine.

Scientific Research Applications

N-[4-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine has been studied for its potential applications in cancer treatment. Specifically, it has been shown to inhibit the activity of a protein called STAT3, which is involved in cancer cell proliferation, survival, and metastasis. Inhibition of STAT3 activity has been identified as a potential therapeutic strategy for a variety of cancers, including breast, lung, and pancreatic cancer.

properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylmethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-29-25-10-6-5-9-24(25)27-15-17-28(18-16-27)26-19-21-11-13-23(14-12-21)30-20-22-7-3-2-4-8-22/h2-14,19H,15-18,20H2,1H3/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYFQULABIWLJIC-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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